molecular formula C9H19NO B1372448 1-(Aminomethyl)-3,3-dimethylcyclohexanol CAS No. 911099-61-1

1-(Aminomethyl)-3,3-dimethylcyclohexanol

Cat. No.: B1372448
CAS No.: 911099-61-1
M. Wt: 157.25 g/mol
InChI Key: MLZLVMCHKUSCQC-UHFFFAOYSA-N
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Description

1-(Aminomethyl)-3,3-dimethylcyclohexanol is an organic compound characterized by a cyclohexane ring substituted with an aminomethyl group and two methyl groups at the third carbon

Scientific Research Applications

1-(Aminomethyl)-3,3-dimethylcyclohexanol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug formulations.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

Target of Action

1-(Aminomethyl)-3,3-dimethylcyclohexanol, also known as Gabapentin, primarily targets voltage-activated calcium channels in the body . These channels play a crucial role in the transmission of signals in neurons. By interacting with these channels, this compound can influence the activity of the nervous system .

Mode of Action

This compound interacts with its targets by decreasing the activity of a subset of calcium channels . This interaction results in a reduction in the release of excitatory neurotransmitters, which in turn leads to a decrease in neuronal excitability . This is how this compound exerts its therapeutic effects, particularly in conditions like neuropathic pain and seizures .

Biochemical Pathways

This suggests that this compound may affect pathways related to calcium ion transport and neuronal signaling .

Pharmacokinetics

It is eliminated from the systemic circulation primarily by renal excretion . The elimination half-life of this compound is approximately 5 to 7 hours . Its bioavailability is inversely proportional to the dose and can be increased by a high-fat meal .

Result of Action

The molecular and cellular effects of this compound’s action include a decrease in neuronal excitability and a reduction in the release of excitatory neurotransmitters . These effects can lead to a decrease in symptoms associated with conditions like neuropathic pain and seizures .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, renal function can impact the elimination of the compound from the body . Additionally, the presence of a high-fat meal can increase the bioavailability of this compound .

Safety and Hazards

This involves detailing the compound’s toxicity, flammability, and environmental impact. It often includes recommended safety measures when handling the compound .

Future Directions

This involves speculating on potential future research directions based on the compound’s properties and effects. It could include potential applications, modifications to improve its properties, or further studies to better understand its mechanism of action .

Biochemical Analysis

Biochemical Properties

1-(Aminomethyl)-3,3-dimethylcyclohexanol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes such as monoamine oxidase and cytochrome P450, which are involved in the metabolism of amines and other organic compounds. The interaction with monoamine oxidase leads to the deamination of the aminomethyl group, while cytochrome P450 catalyzes the oxidation of the cyclohexanol ring. These interactions highlight the compound’s role in metabolic pathways and its potential impact on cellular functions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in oxidative stress response and apoptosis. Additionally, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in energy production and utilization .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation. For example, its interaction with monoamine oxidase results in the inhibition of this enzyme, thereby affecting the metabolism of neurotransmitters. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is influenced by factors such as pH, temperature, and the presence of other chemicals. Over time, this compound can undergo degradation, leading to the formation of various metabolites. Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in cell growth and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate physiological processes such as neurotransmitter metabolism and energy production. At high doses, this compound can exhibit toxic effects, including neurotoxicity and hepatotoxicity. These adverse effects are likely due to the accumulation of toxic metabolites and the disruption of normal cellular functions .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to amine metabolism and oxidative stress response. This compound interacts with enzymes such as monoamine oxidase and cytochrome P450, which play crucial roles in its metabolism. The metabolic pathways of this compound involve the conversion of the aminomethyl group to various metabolites, which can then enter other metabolic pathways and affect cellular functions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with transporters such as the sodium-dependent multivitamin transporter and the monocarboxylate transporter, which facilitate its uptake and distribution within the body. The localization and accumulation of this compound in specific tissues can influence its biological activity and potential therapeutic applications .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and other biomolecules. Additionally, this compound can be targeted to specific subcellular compartments, such as the mitochondria, through post-translational modifications and targeting signals. The localization of this compound within specific organelles can affect its activity and the overall cellular response .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Aminomethyl)-3,3-dimethylcyclohexanol can be synthesized through several methods. One common approach involves the Mannich reaction, which is a three-component reaction involving formaldehyde, a primary or secondary amine, and a compound containing an acidic proton adjacent to a carbonyl group . The reaction conditions typically involve mild temperatures and the use of a solvent such as ethanol or methanol.

Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of the corresponding nitrile or imine intermediates. This process requires specific catalysts, such as palladium on carbon, and is conducted under high pressure and temperature to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 1-(Aminomethyl)-3,3-dimethylcyclohexanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

Comparison with Similar Compounds

  • 1-(Aminomethyl)cyclohexanol
  • 3,3-Dimethylcyclohexanol
  • 1-(Hydroxymethyl)-3,3-dimethylcyclohexane

Comparison: 1-(Aminomethyl)-3,3-dimethylcyclohexanol is unique due to the presence of both an aminomethyl group and two methyl groups on the cyclohexane ring. This structural feature imparts distinct chemical and physical properties, such as increased steric hindrance and altered reactivity compared to similar compounds. The presence of the aminomethyl group also enhances its potential for forming hydrogen bonds and participating in various chemical reactions .

Properties

IUPAC Name

1-(aminomethyl)-3,3-dimethylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-8(2)4-3-5-9(11,6-8)7-10/h11H,3-7,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLZLVMCHKUSCQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC(C1)(CN)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00676547
Record name 1-(Aminomethyl)-3,3-dimethylcyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

911099-61-1
Record name 1-(Aminomethyl)-3,3-dimethylcyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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